Valeric anhydride
Overview
Description
C10H18O3 . It is a colorless to yellow liquid characterized by its anhydride functional group.
Mechanism of Action
Target of Action
Valeric anhydride, also known as pentanoic anhydride, is a derivative of valeric acid Valeric acid, from which this compound is derived, has been reported to have therapeutic effects on diseases like insomnia and seizures .
Mode of Action
This compound reacts as a typical carboxylic acid, forming amide, ester, anhydride, and chloride derivatives
Biochemical Pathways
Valeric acid, the parent compound of this compound, can be biosynthesized from pyruvate through an engineered pathway that uses threonine, 2-ketobutyrate, and 2-ketovalerate as intermediates . This pathway has been successfully reconstituted in E. coli for production from glucose .
Result of Action
Valeric acid, a related compound, has been reported to have a broad spectrum of anti-cancer activity, with specifically high cytotoxicity for liver cancer in cell proliferation, colony formation, wound healing, cell invasion, and 3d spheroid formation assays .
Action Environment
It’s worth noting that the hydrophilic nature of cellulose nanofibers, which can be modified by esterification with valeric acid, significantly limits their use as fillers . This suggests that the hydrophilic/hydrophobic balance could be a crucial environmental factor influencing the action of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: Valeric anhydride can be synthesized through the reaction of valeric acid with dicyclohexyl carbodiimide in the presence of an organic solvent such as dichloromethane. The reaction is typically carried out at room temperature for about 20 to 40 minutes. After the reaction, solid impurities are removed by filtration, and the organic solvent is recovered by distillation under reduced pressure. The final product, this compound, is obtained by further distillation under reduced pressure .
Industrial Production Methods: In industrial settings, this compound is produced by the reaction of valeric acid with acetic anhydride, followed by pyrogenic distillation to separate acetic acid and this compound. This method, however, may result in a product with lower purity due to the presence of residual acetic acid .
Chemical Reactions Analysis
Types of Reactions: Valeric anhydride undergoes various chemical reactions, including:
Nucleophilic Acyl Substitution: Reacts with alcohols to form esters and with amines to form amides.
Hydrolysis: Reacts with water to form valeric acid.
Common Reagents and Conditions:
Alcohols and Amines: Used in nucleophilic acyl substitution reactions.
Water: Used in hydrolysis reactions.
Major Products:
Esters: Formed from reactions with alcohols.
Amides: Formed from reactions with amines.
Valeric Acid: Formed from hydrolysis.
Scientific Research Applications
Valeric anhydride is utilized in various scientific research applications, including:
Organic Synthesis: Used as a reagent to introduce the pentanoic acid moiety into different molecules.
Pharmaceuticals: Employed in the synthesis of pharmaceutical intermediates.
Fragrances and Plasticizers: Used in the production of fragrances and plasticizers.
Biomaterials and Food Packaging: Utilized in the modification of bismuth metal-organic frameworks and the production of O-acylated chitosan nanofibers for potential use in biomaterials and food packaging.
Comparison with Similar Compounds
Butyric Anhydride: Similar in structure but with a shorter carbon chain.
Hexanoic Anhydride: Similar in structure but with a longer carbon chain.
Acetic Anhydride: Similar functional group but with a different carbon chain length.
Uniqueness: Valeric anhydride is unique due to its specific carbon chain length, which imparts distinct physical and chemical properties compared to other anhydrides. Its applications in organic synthesis, pharmaceuticals, and industrial processes highlight its versatility and importance in various fields .
Biological Activity
Valeric anhydride, also known as n-valeric anhydride or pentanoic anhydride, is a chemical compound with the formula and a molecular weight of approximately 186.25 g/mol. This compound has garnered interest in various fields, particularly due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, antimicrobial properties, and other relevant biological effects.
1. Synthesis of this compound
This compound can be synthesized through various methods, including the dehydration of valeric acid or through the reaction of valeric acid with acetic anhydride. The synthesis process plays a crucial role in determining the purity and yield of the compound, which can affect its biological activity.
2.2 Cytotoxic Effects
Research into cyclic imides suggests that compounds with similar structural characteristics can exhibit cytotoxic effects against cancer cell lines. The mechanism often involves apoptosis induction and interference with cell cycle progression. While direct studies on this compound are sparse, it is reasonable to hypothesize that it may exhibit similar cytotoxic properties owing to its structural analogies.
3. Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for predicting the biological activity of this compound:
- Hydrophobicity : The hydrophobic nature of this compound allows it to permeate biological membranes effectively.
- Functional Groups : The presence of specific functional groups can enhance or diminish biological activity, influencing interactions with biological targets.
4.1 Study on Related Compounds
A study involving cyclic imides demonstrated that modifications in structure could lead to enhanced antimicrobial and cytotoxic activities. For instance, phthalimide derivatives showed significant inhibition against E. coli at concentrations as low as 16 μg/mL . This suggests that this compound might similarly be effective at lower concentrations if further studied.
4.2 Antimicrobial Screening Results
Compound | MIC (μg/mL) | Target Organism |
---|---|---|
This compound (hypothetical) | 32 | E. coli |
Phthalimide | 16 | E. coli |
Cyclic Imide | 64 | Candida albicans |
This table illustrates potential MIC values based on related compounds' activities, indicating that this compound may possess comparable efficacy.
Properties
IUPAC Name |
pentanoyl pentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-3-5-7-9(11)13-10(12)8-6-4-2/h3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUCKXCGALKOSJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)OC(=O)CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70870934 | |
Record name | valeric anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70870934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2082-59-9 | |
Record name | Valeric anhydride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2082-59-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Valeric anhydride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002082599 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pentanoic acid, 1,1'-anhydride | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | valeric anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70870934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Valeric anhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.557 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VALERIC ANHYDRIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9B5ZQ67R5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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